8-硝基鸟苷

描述

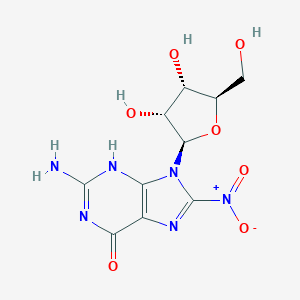

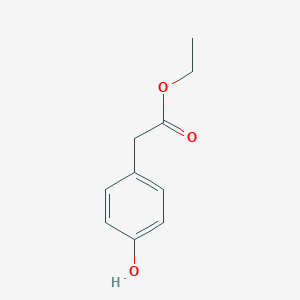

8-Nitroguanosine is a nitratively modified nucleoside that arises under conditions of inflammation where nitric oxide (NO) and other reactive nitrogen species (RNS) are produced. It is formed by the reaction of guanosine with RNS such as peroxynitrite, nitrogen oxides, and nitryl chloride. This compound has been implicated in various pathophysiological conditions, including inflammation, neurodegenerative diseases, cardiovascular diseases, and cancer due to its potential to cause nucleic acid damage .

Synthesis Analysis

The formation of 8-nitroguanosine is characterized by the reaction of guanyl radical with nitrogen dioxide radical, which is catalyzed by hydration. Specific water molecules play a crucial role in proton transfer processes that lower the energy barrier for the reaction, facilitating the synthesis of 8-nitroguanosine . Additionally, 8-nitroguanosine can be generated in vivo and has been detected in cellular RNA as a biomarker of exposure to RNS .

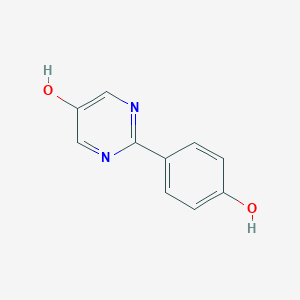

Molecular Structure Analysis

8-Nitroguanosine adopts a syn conformation about the glycosidic bond, which has implications for its base-pairing preferences and mutational behavior. Molecular modeling suggests that it can form a relatively stable syn-8-nitroguanine·anti-guanine base pair, although this pairing is not favored by DNA polymerases during DNA synthesis .

Chemical Reactions Analysis

8-Nitroguanosine is highly redox-active and can stimulate superoxide generation from various NADPH-dependent reductases. This includes cytochrome P450 reductase and NO synthase isoforms, through a redox cycling reaction involving the single-electron reduction of 8-nitroguanosine to form an anion radical . It can also undergo reactions with nitryl chloride to form 8-nitroxanthine, which is a major nitration product in reactions with 2'-deoxyguanosine or DNA .

Physical and Chemical Properties Analysis

8-Nitroguanosine is more stable in RNA than its DNA counterpart, 8-nitro-2'-deoxyguanosine, which rapidly depurinates. It can be detected by high-performance liquid chromatography-electrochemical detection (HPLC-ECD) after purification using immunoaffinity columns. The compound's stability and detection in biological samples make it a valuable marker for nitrative nucleic acid damage . Furthermore, 8-nitroguanosine's mutagenic potential has been demonstrated in mammalian cells, where it induces G-to-T transversions and increases abasic sites in DNA .

科学研究应用

致突变性和致癌风险:

- 在炎症条件下形成的 8-硝基鸟苷在哺乳动物细胞中表现出诱变潜力。它显着增加了突变频率并诱导了特定的 DNA 突变,促进了炎症相关的致癌作用 (Kaneko 等人,2008)。

氧化还原活性和超氧化物生成:

- 该化合物是一种高度氧化还原活性的核酸衍生物,可刺激各种 NADPH 依赖性还原酶产生超氧化物。它通过这种机制参与多种生理和病理事件 (Sawa 等人,2003)。

在病毒性肺炎发病机制中的作用:

- 在病毒性肺炎的背景下,8-硝基鸟苷的形成与发病机制有关。在病毒感染小鼠的支气管和细支气管上皮细胞中特别观察到这一点,表明在病毒感染期间 NO 诱导的硝化应激中具有潜在作用 (Akaike 等人,2003)。

化学捕获和细胞内信号传导:

- 对可以捕获 8-硝基鸟苷的分子进行的研究取得了进展,对理解其作为细胞内信号分子的生物学作用具有意义。为此目的而设计的新型分子显示出在生物系统中捕获 8-硝基鸟苷的潜力 (Fuchi & Sasaki,2015)。

糖尿病中的血管反应性:

- 已经研究了 8-硝基鸟苷对糖尿病和小鼠血管反应性的影响,表明其在血管疾病的病理生理学中的重要性 (Tokutomi 等人,2011)。

活性氮物种暴露的生物标记:

- 8-硝基鸟苷在细胞 RNA 中的形成可能是内源性活性氮物种造成的损害的标志,表明其在包括癌症在内的多种病理生理状况中的作用 (Masuda 等人,2002)。

对微生物发病机制的见解:

- 8-硝基鸟苷通过硝化应激在微生物发病机制中发挥作用,涉及特定生化和药理特性的形成。这种理解有助于理解疾病中 NO 介导的发病机制 (Akuta 等人,2006)。

氧化应激中细胞信号的调节:

- 8-硝基鸟苷参与调节氧化应激下的细胞信号传导,突出了其作为一种独特的第二信使在 ROS 信号传导中所起的作用 (Ahmed 等人,2012)。

在感染和癌症中的作用:

- 已经研究了该化合物在感染和癌症中的作用,特别是它对肿瘤血管系统、自由基和药物向肿瘤递送的影响,提供了对它在这些复杂过程中的作用的见解 (Maeda,2013)。

检测方法的进展:

- 开发用于检测生物样品中 8-硝基鸟苷的灵敏检测方法对于了解其在各种病理状况中的作用至关重要 (Hu 等人,2018)。

安全和危害

属性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOMRFOXYDMAH-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587396 | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroguanosine | |

CAS RN |

337536-53-5 | |

| Record name | 8-Nitroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337536-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337536535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)